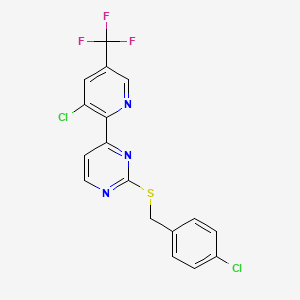

4-(3-氯-5-三氟甲基吡啶-2-基)-嘧啶-2-硫醇

描述

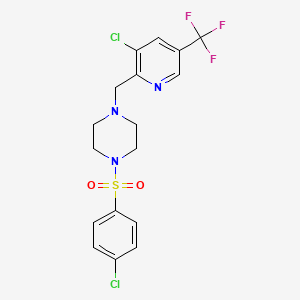

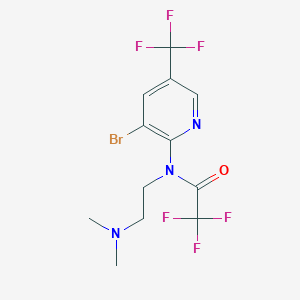

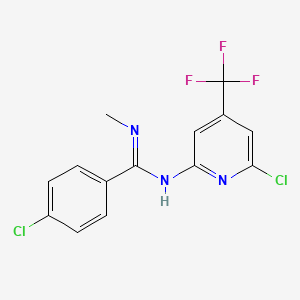

The compound “4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267)” is a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .

Synthesis Analysis

The synthesis of related compounds involves the treatment of commercially available arylpiperazines with various 4,6-substituted pyridin-2-amines in the presence of 1,1’-thiocarbonyldiimidazole .

Chemical Reactions Analysis

The compound ML267 was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .

科学研究应用

Nickel Pyridinethiolate Complexes as Catalysts

镍吡啶硫代酮配合物已被研究用于在无贵金属系统中催化光驱动的水溶液中产生氢气。合成并表征了一系列单核镍(II)硫酯配合物,显示出对光催化和电催化产氢的活性。这些配合物的活性与配体电子给体能力相关,其中一个配合物在30小时内实现了超过7300次的H2催化,突显了可持续氢气生成技术的潜力(Han et al., 2013)。

Thiopyrimidine衍生物的光学性质

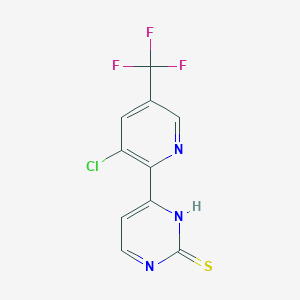

Thiopyrimidine衍生物,包括类似于4-(3-氯-5-三氟甲基吡啶-2-基)-嘧啶-2-硫醇的化合物,已被研究用于其非线性光学(NLO)性质,这对于光电子学和光子学应用至关重要。对Thiopyrimidine衍生物的结构、电子和NLO分析的研究揭示了它们在非线性光学领域的应用前景,某些衍生物显示出比标准分子更大的NLO性质,表明它们在高科技光电子应用中的潜力(Hussain et al., 2020)。

嘧啶中的Stannylation和交叉偶联

通过相应羧酸有机锡酯的热脱羧反应,在嘧啶的4位进行Stannylation研究表明,通过Pd(II)催化的交叉偶联形成了新的碳-碳键。这种方法为修改嘧啶化合物提供了一条途径,潜在包括4-(3-氯-5-三氟甲基吡啶-2-基)-嘧啶-2-硫醇,用于各种化学合成应用(Majeed et al., 1989)。

从异烟酸酰肼合成三唑

从异烟酸酰肼合成三唑,涉及形成嘧啶基硫醇衍生物,如5-吡啶-4-基-1,3,4-噁二唑-2-硫醇,突显了嘧啶基硫醇化合物的化学多样性。这些衍生物已经进行了抗微生物活性筛选,表明它们在制药应用中的潜力(Bayrak et al., 2009)。

嘧啶衍生物中的非共价相互作用

对某些嘧啶衍生物内的非共价相互作用的研究揭示了氢键、范德华力相互作用和其他影响这些化合物结构和功能性质的立体效应。这项研究提供了对可能影响4-(3-氯-5-三氟甲基吡啶-2-基)-嘧啶-2-硫醇在各种应用中行为的分子相互作用的更深入理解(Zhang et al., 2018)。

作用机制

Target of Action

The primary target of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-pyrimidine-2-thiol is bacterial Phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTases . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . The interaction of the compound with its target leads to the inhibition of the enzyme, thereby thwarting bacterial growth .

Biochemical Pathways

The inhibition of PPTases affects the secondary metabolism of bacteria . An advanced analogue of this series was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied . .

Result of Action

The result of the compound’s action is the attenuation of secondary metabolism and thwarting of bacterial growth . It possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells . Additional testing revealed antibacterial activity against methicillin-resistant Staphylococcus aureus .

属性

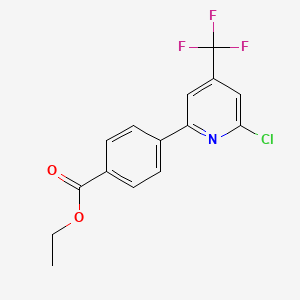

IUPAC Name |

6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N3S/c11-6-3-5(10(12,13)14)4-16-8(6)7-1-2-15-9(18)17-7/h1-4H,(H,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBHKLSBBQYHTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester](/img/structure/B1401780.png)

![(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1401781.png)

![Dimethyl-{6-[3-(1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401789.png)

![4-Chloro-N-[4-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide](/img/structure/B1401800.png)